molecular formula C19H12FN3O3 B5772937 N-[4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide

N-[4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide

Cat. No.: B5772937
M. Wt: 349.3 g/mol
InChI Key: RNJHGMHGVIKKFV-UHFFFAOYSA-N
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Description

N-[4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide is a heterocyclic compound that contains a furan ring, an oxadiazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Furan Ring: The furan ring is formed through a cyclization reaction involving a suitable precursor, such as a diketone or an aldehyde.

    Coupling Reactions: The final step involves coupling the oxadiazole and furan rings through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3).

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted phenyl derivatives.

Scientific Research Applications

N-[4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: This compound has potential as a pharmacophore in the development of new drugs due to its unique structural features and biological activity.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific electronic and optical properties.

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biological Research: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of N-[4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The furan ring can contribute to the overall stability and conformation of the molecule, allowing it to effectively modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties and biological activities.

    Furan Derivatives: Compounds containing the furan ring, such as furanones and furfurals, have similar reactivity and applications.

    Fluorophenyl Derivatives: Compounds with fluorophenyl groups, such as fluoroanilines and fluorobenzenes, have comparable chemical behavior and uses.

Uniqueness

N-[4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring, furan ring, and fluorophenyl group in a single molecule allows for diverse applications and interactions that are not typically observed in simpler compounds.

Properties

IUPAC Name

N-[4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O3/c20-15-5-2-1-4-14(15)19-22-17(23-26-19)12-7-9-13(10-8-12)21-18(24)16-6-3-11-25-16/h1-11H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJHGMHGVIKKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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